![molecular formula C18H16FN3OS B2554863 1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-76-3](/img/structure/B2554863.png)
1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C18H16FN3OS and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- F2707-0051 has been explored as a potential therapeutic agent for managing glucose-related disorders, such as Type 2 diabetes mellitus and Syndrome X (metabolic syndrome). Co-crystals of F2707-0051 with L-proline and citric acid have been investigated for their pharmacological properties .
- The compound 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), structurally related to F2707-0051, has been studied for its optical and electrical characteristics in organic solar cells. Researchers have explored its use as a molecular donor in organic photovoltaic devices .
- Co-crystals involving F2707-0051 have been investigated for their crystal engineering properties. These co-crystals, formed by combining F2707-0051 with other molecules (such as L-proline and citric acid), exhibit unique solid-state structures and improved solubility. Such co-crystals can enhance drug stability and bioavailability .
Diabetes Management
Organic Solar Cells
Crystal Engineering and Co-Crystals
properties
IUPAC Name |
1-(2-fluorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-13(14)17-15-7-3-9-21(15)10-11-22(17)18(23)20-16-8-4-12-24-16/h1-9,12,17H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGJBUPPEGMHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
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